N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Overview
Description
“N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride” is a chemical compound used in proteomics research . Its molecular formula is C10H12ClNS .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Chemical Reactions Analysis
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Scientific Research Applications
Summary of the Application
The compound N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines was used in a reaction with ethyl acetoacetate to produce 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Methods of Application or Experimental Procedures
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate was carried out. The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
Results or Outcomes
The reaction resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N- (1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)
Summary of the Application
The compound (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N- (1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) was studied for its anticancer activity. It was found to inhibit the interaction between Dishevelled 1 (DVL1) protein and its cognate receptor Frizzled via a shared PDZ domain .
Methods of Application or Experimental Procedures
Computational studies led to the discovery of racemate RS4690 (1) showing selective inhibition of DVL1 binding .
Results or Outcomes
After separation of the racemic mixture, enantiomer (S)-1 inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM and the growth of HCT116 cells that did not present the APC mutation with an EC50 value 7.1 ± 0.6 μM, and caused a high level of ROS production .
3. Synthesis of Cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type Chiral Selectors
Summary of the Application
Regioselective tritylation and carbonate aminolysis were employed to synthesize cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors .
Methods of Application or Experimental Procedures
The critical aspects of regioselective tritylation and detritylation at C6 of the glucopyranose units of the polysaccharide were evaluated and optimized .
Results or Outcomes
With the optimized protocol, it became possible to obtain cellulose carbamate-type chiral selectors through carbonate aminolysis with simple and commercially available primary amines instead of reaction with isocyanate reagents .
4. Synthesis of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Summary of the Application
The synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described .
Methods of Application or Experimental Procedures
The tricationic pro-ligand (C20H22N5O2)3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit .
Results or Outcomes
The starting material, intermediates, and target cellulose derivatives were comprehensively analytically characterized by ATR-FTIR, solid- and liquid-state 13 C NMR, GPC, and elemental analysis .
5. Synthesis of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Summary of the Application
The synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described .
Methods of Application or Experimental Procedures
The tricationic pro-ligand (C20H22N5O2)3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit .
Results or Outcomes
The synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described .
6. Optimization of the Regioselective Synthesis of Mixed Cellulose 3,5-Dimethylphenyl and α-Phenylethyl Carbamate Selectors
Summary of the Application
Regioselective tritylation and carbonate aminolysis were employed in this work to synthesize cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors .
Methods of Application or Experimental Procedures
The critical aspects of regioselective tritylation and detritylation at C6 of the glucopyranose units of the polysaccharide were evaluated and optimized .
Results or Outcomes
With the optimized protocol, it became possible to obtain cellulose carbamate-type chiral selectors through carbonate aminolysis with simple and commercially available primary amines instead of reaction with isocyanate reagents .
Safety And Hazards
According to the safety data sheet of a related compound, Carbamothioic chloride, (3,5-dimethylphenyl)methyl-, it is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSUMYQXBHXRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=S)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374420 | |
Record name | N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
CAS RN |
83508-64-9 | |
Record name | Carbamothioic chloride, (3,5-dimethylphenyl)methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83508-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83508-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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